REACTION_CXSMILES
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[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH2:14])=[CH:7][CH:6]=1)[CH3:3].[CH3:15][C:16]1[N:21]=[CH:20][C:19]([CH2:22][C:23]2[C:24](=[O:31])[NH:25][C:26](SC)=[N:27][CH:28]=2)=[CH:18][CH:17]=1>N1C=CC=CC=1>[CH3:3][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH:14][C:26]2[NH:25][C:24](=[O:31])[C:23]([CH2:22][C:19]3[CH:20]=[N:21][C:16]([CH3:15])=[CH:17][CH:18]=3)=[CH:28][N:27]=2)=[CH:7][CH:6]=1)[CH3:1]
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Name
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|
Quantity
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1.3 g
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Type
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reactant
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Smiles
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CN(C)CC1=CC=C(O1)CSCCN
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Name
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|
Quantity
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1.41 g
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Type
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reactant
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Smiles
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CC1=CC=C(C=N1)CC=1C(NC(=NC1)SC)=O
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 46 hours
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Duration
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46 h
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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WASH
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Details
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The residue was washed with hot water
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Name
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Type
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product
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Smiles
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CN(C)CC1=CC=C(O1)CSCCNC1=NC=C(C(N1)=O)CC=1C=NC(=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |